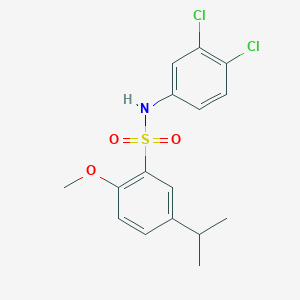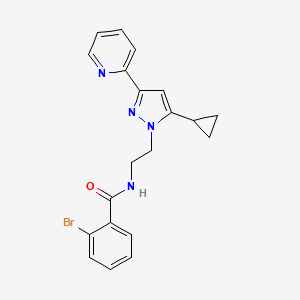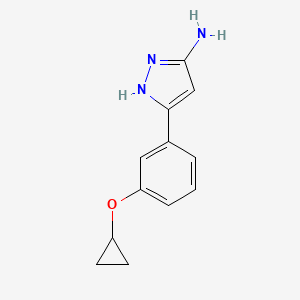
8-(Trifluoromethyl)quinazolin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-(Trifluoromethyl)quinazolin-2-amine is a chemical compound with the CAS Number: 1258652-66-2 and a linear formula of C9H6F3N3 . It has a molecular weight of 213.16 .
Synthesis Analysis
While specific synthesis methods for this compound were not found, there are general methods for the synthesis of quinazolinones. For instance, a palladium-catalyzed three-component carbonylative reaction of trifluoroacetimidoyl chlorides and amines has been developed . Another method involves a Cu-catalyzed nucleophilic addition of readily available 2-halobenzamides to nitriles followed by S N Ar reaction .Molecular Structure Analysis
The IUPAC name for this compound is 8-(trifluoromethyl)-2-quinazolinamine . The InChI code is 1S/C9H6F3N3/c10-9(11,12)6-3-1-2-5-4-14-8(13)15-7(5)6/h1-4H,(H2,13,14,15) .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It has a boiling point of 359.4±52.0°C at 760 mmHg . The compound should be stored in a dark place, under an inert atmosphere .Wissenschaftliche Forschungsanwendungen
Fluorescent Sensors for Amine Vapors
8-(Trifluoromethyl)quinazolin-2-amine derivatives have been explored for their aggregation-induced emission (AIE) properties, making them suitable for the development of fluorescent sensors. Such sensors are capable of detecting volatile amine vapors, which are crucial for environmental monitoring and food spoilage detection. An example is the development of a fluorescent sensor based on the fluorogen of 2-(2-hydroxyphenyl)quinazolin-4(3H)-one (HPQ) for light-up detection of amine vapors through aminolysis reaction, showcasing its potential for portable and sensitive detection applications (Gao et al., 2016).
Novel Compounds Synthesis
The synthesis of novel quinazolinone derivatives is a significant application area, highlighting the compound's role in creating bioactive molecules. For instance, one-pot synthesis methods have been developed to generate quinazolinone derivatives with potential cytotoxic activities against various cancer cell lines, illustrating the compound's utility in medicinal chemistry and drug discovery (Fathalla et al., 2001).
Biological Activities and Cellular Imaging
This compound derivatives have been synthesized for their cytotoxic evaluation, offering insights into their potential as therapeutic agents. Additionally, their application in cellular imaging, due to their optical properties, demonstrates their usefulness in biological research and diagnostic imaging. Compounds synthesized from β-pinene derivative nopinone have shown enhanced fluorescence and thermal stability, making them candidates for fluorescent bio-imaging agents (Jinlai et al., 2016).
Antimicrobial and Anti-inflammatory Agents
Research has also focused on developing this compound derivatives as antimicrobial and anti-inflammatory agents. This includes the synthesis of Schiff base derivatives showing significant antibacterial activities, indicating the compound's applicability in addressing bacterial infections and inflammation (Wang et al., 2014).
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
Zukünftige Richtungen
While specific future directions for 8-(Trifluoromethyl)quinazolin-2-amine were not found, quinazolinone and quinazoline derivatives are a significant area of research in medicinal chemistry due to their wide range of pharmacological effects . This includes the development of new drugs with fewer adverse effects, the reduction of drug resistance, and the improvement of the pharmacokinetic profile of drugs .
Wirkmechanismus
Target of Action
The primary target of 8-(Trifluoromethyl)quinazolin-2-amine is the Werner (WRN) helicase . This enzyme plays a crucial role in DNA replication and repair, and its inhibition can lead to genomic instability, a key hallmark of cancer .
Mode of Action
This compound interacts with the WRN helicase, inhibiting its activity . This interaction disrupts the normal function of the enzyme, leading to an accumulation of DNA damage and replication stress .
Biochemical Pathways
The inhibition of WRN helicase affects several biochemical pathways involved in DNA repair, including base excision repair (BER), nucleotide excision repair (NER), and mismatch repair (MMR) . This disruption can lead to the accumulation of insertion or deletion errors at microsatellite repeat sequences in cancerous cells, a phenomenon known as microsatellite instability (MSI) .
Pharmacokinetics
Its molecular weight of 21316 suggests that it may have good bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed .
Result of Action
The inhibition of WRN helicase by this compound leads to genomic instability, promoting the rapid growth of tumor cells by promoting the accumulation of tumor-driven gene mutations, the generation of tumor heterogeneity and the escape of apoptosis . Some derivatives of this compound have shown excellent inhibitory activity against different cancer cell lines .
Biochemische Analyse
Biochemical Properties
It has been found that this compound can interact with various enzymes and proteins
Cellular Effects
Preliminary studies suggest that it may have an impact on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is believed to exert its effects at the molecular level, possibly through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Eigenschaften
IUPAC Name |
8-(trifluoromethyl)quinazolin-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F3N3/c10-9(11,12)6-3-1-2-5-4-14-8(13)15-7(5)6/h1-4H,(H2,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIFPMNPSTKBBQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CN=C(N=C2C(=C1)C(F)(F)F)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F3N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2S)-1-(1,1-Dioxo-1,2-benzothiazol-3-yl)-N-[2-(prop-2-enoylamino)ethyl]pyrrolidine-2-carboxamide](/img/structure/B2863548.png)
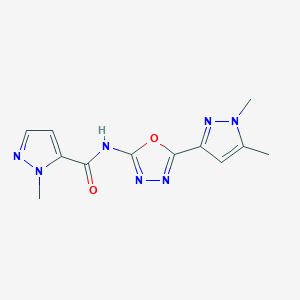
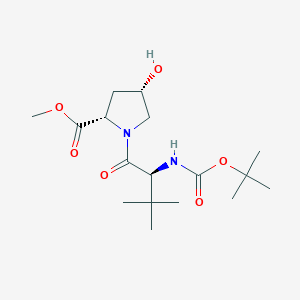
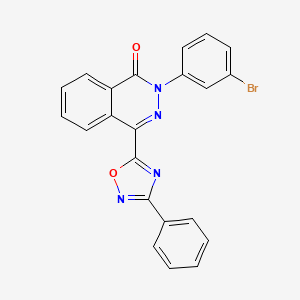
![8-amino-6-hydroxy-3-methyl-7-[(2E)-3-phenylprop-2-en-1-yl]-3,7-dihydro-2H-purin-2-one](/img/structure/B2863553.png)
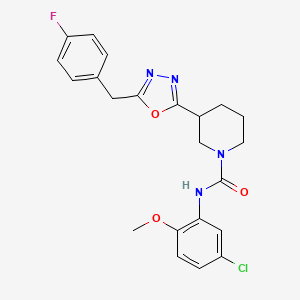
![1-Bromo-3-phenyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine](/img/structure/B2863559.png)
![2-[1-(2-hydroxyethyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2863560.png)

![2-(benzo[d][1,3]dioxole-5-carboxamido)-N-(2-methoxybenzyl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide](/img/structure/B2863564.png)
